Manumycin B

Description

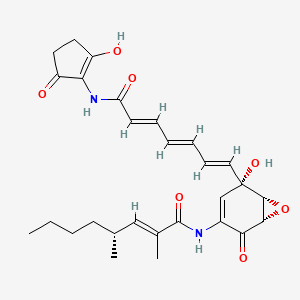

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICGDCGECBVTD-LOWJZYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Manumycin B: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin B, a member of the manumycin family of polyketide antibiotics, is a natural product derived from the bacterium Streptomyces parvulus. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its bioactivity, and a comprehensive examination of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Origin

This compound was first reported as part of a complex of related compounds, designated N98-1272 A, B, and C, isolated from the metabolites of an actinomycete strain.[1] Subsequent structural studies confirmed that N98-1272 B is identical to the known antibiotic, this compound.[1] The producing organism for the manumycin family of antibiotics is the Gram-positive bacterium, Streptomyces parvulus, a soil-dwelling actinomycete known for its ability to produce a wide array of secondary metabolites.[2][3]

The manumycin family, including this compound, is characterized by a central m-C7N (amino-dihydroxy-methyl-cycloheptenone) core structure with two polyketide side chains. The structural diversity within this family arises from variations in these side chains.

Physicochemical Properties and Structure

The chemical structure of this compound has been elucidated through spectroscopic methods and confirmed by total synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H36N2O7 |

| Molecular Weight | 540.62 g/mol |

| Appearance | Yellowish solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibiotic, antitumor, and enzyme inhibitory effects.

Acetylcholinesterase Inhibition

A key biological activity of this compound is its selective inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. In a screening for AChE inhibitors from microbial metabolites, this compound (referred to as N98-1272 B) demonstrated a dose-dependent inhibitory effect on AChE with a half-maximal inhibitory concentration (IC50) of 11.5 μM.[1] Notably, it did not show any inhibitory activity against butyrylcholinesterase (BuChE) even at concentrations up to 100 μM, indicating its selectivity for AChE.[1]

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | 11.5 μM | [1] |

| Butyrylcholinesterase (BuChE) | > 100 μM | [1] |

Antitumor Activity

While extensive quantitative data for the antitumor activity of this compound is not as readily available as for its close analog Manumycin A, the manumycin class of compounds is well-documented for its anticancer properties.[4][5][6] The primary mechanism of their antitumor action is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[6][7] By inhibiting Ras farnesylation, manumycins disrupt Ras signaling pathways that are crucial for cell proliferation, survival, and differentiation.[6][7]

Manumycin A has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis by blocking the Ras/Raf/MEK/ERK and PI3K/AKT signaling pathways.[4][7] Given the structural similarity, it is highly probable that this compound exerts its antitumor effects through a similar mechanism of action. Further research is needed to quantify the specific IC50 values of this compound against a panel of cancer cell lines.

Antibiotic Activity

The manumycin family of compounds was originally discovered based on their antibiotic properties.[2] They exhibit activity against Gram-positive bacteria.[2]

Biosynthesis

The biosynthesis of the manumycin core structure in Streptomyces involves a complex pathway utilizing precursors from both primary and secondary metabolism. The central m-C7N unit is derived from 3-amino-5-hydroxybenzoic acid (AHBA). The polyketide side chains are assembled by polyketide synthases (PKSs). The genetic basis for the production of manumycins is encoded in a biosynthetic gene cluster (BGC). Variations in the starter and extender units incorporated by the PKSs, as well as modifications by tailoring enzymes within the BGC, are responsible for the generation of different manumycin analogs, including this compound.

Experimental Protocols

Isolation of this compound from Streptomyces sp.

The following protocol is adapted from the method described for the isolation of N98-1272 A, B, and C.[1]

5.1.1. Fermentation

-

Inoculate a seed culture of Streptomyces parvulus in a suitable seed medium and incubate at 28°C for 2-3 days on a rotary shaker.

-

Transfer the seed culture to a production medium and continue fermentation for 5-7 days at 28°C with agitation.

5.1.2. Extraction

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

5.1.3. Purification

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., AChE inhibition assay).

-

Pool the active fractions containing this compound.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE can be determined using a colorimetric method based on Ellman's reagent.

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a solution of acetylcholinesterase.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by the manumycin class of compounds, which are likely relevant to the mechanism of action of this compound.

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway by this compound.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound, a natural product from Streptomyces parvulus, is a selective inhibitor of acetylcholinesterase and possesses potential as an antitumor agent. Its mechanism of action is likely tied to the inhibition of farnesyltransferase and the subsequent disruption of key cellular signaling pathways. This technical guide has summarized the current knowledge on this compound, providing a foundation for further research and development. Future studies should focus on elucidating the specific antitumor profile of this compound, exploring its therapeutic potential in neurodegenerative diseases due to its AChE inhibitory activity, and further investigating its biosynthetic pathway to enable the production of novel analogs with improved pharmacological properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Manumycin B mechanism of action as a farnesyltransferase inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Manumycin B as a farnesyltransferase inhibitor. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a natural product originally isolated from Streptomyces parvulus. It belongs to a class of polyketide antibiotics that have garnered significant interest for their potential as anti-cancer agents. The primary mechanism of action for manumycins, including the more extensively studied Manumycin A, is the inhibition of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of several key signaling proteins, most notably those of the Ras superfamily.

Protein farnesylation is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX box" motif of a target protein. This modification is essential for the proper subcellular localization and function of these proteins. By inhibiting FTase, this compound prevents the farnesylation of proteins like Ras, thereby disrupting their signaling cascades which are often hyperactive in cancerous cells.

Mechanism of Action

This compound acts as a potent and specific inhibitor of farnesyltransferase. Its mechanism of inhibition is characterized by the following key features:

-

Competitive Inhibition with respect to Farnesyl Pyrophosphate (FPP) : this compound structurally mimics FPP, the isoprenoid donor substrate for the farnesylation reaction. This structural similarity allows it to bind to the FPP-binding site on the farnesyltransferase enzyme, thereby competing with the natural substrate and preventing its binding.

-

Non-competitive Inhibition with respect to Protein Substrate : The inhibitory action of this compound is generally considered non-competitive with respect to the protein or peptide substrate (e.g., Ras). This indicates that this compound does not directly compete for the protein-binding site on the enzyme.

The inhibition of farnesyltransferase by this compound leads to the accumulation of unfarnesylated Ras in the cytoplasm. Since farnesylation is a prerequisite for the membrane localization of Ras, the unprenylated protein is unable to be trafficked to the plasma membrane, rendering it inactive. This effectively blocks the downstream signaling pathways that are dependent on Ras, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

While the primary target of manumycins is farnesyltransferase, some studies suggest the potential for other biological activities, including the inhibition of thioredoxin reductase and acting as molecular glues. However, its role as a farnesyltransferase inhibitor remains the most well-characterized mechanism.

Quantitative Data

The majority of quantitative inhibitory data for manumycins has been generated for Manumycin A, a close structural analog of this compound. The following tables summarize the available data. It is important to note that while the values for Manumycin A are expected to be indicative of this compound's activity due to their structural similarity, direct experimental data for this compound is limited.

Table 1: In Vitro Inhibition of Farnesyltransferase by Manumycins

| Compound | Enzyme Source | IC50 | Ki | Inhibition Type (vs. FPP) | Inhibition Type (vs. Protein) | Reference(s) |

| This compound | Yeast PFT | 7 µM | N/A | N/A | N/A | [1] |

| Manumycin A | Yeast PFT | 5 µM | 1.2 µM | Competitive | Non-competitive | [2] |

| Manumycin A | Rat Brain PFT | 35 µM | N/A | N/A | N/A | [1] |

| Manumycin A | Human FTase | 58.03 µM | 4.15 µM | Competitive | N/A | [3][4] |

| Manumycin A | C. elegans FTase | 45.96 µM | 3.16 µM | Competitive | N/A | [3][4] |

N/A: Not Available

Table 2: Cellular Activity of Manumycin A

| Cell Line | Assay | IC50 | Reference(s) |

| Ki-ras-transformed fibrosarcoma | Growth Inhibition | Potent (exact value not specified) | [2] |

| Rat Vascular Smooth Muscle Cells | Proliferation Inhibition | ~50 ng/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other farnesyltransferase inhibitors.

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric Method)

This protocol describes a common method for measuring the in vitro inhibition of farnesyltransferase activity.

Materials:

-

Purified recombinant farnesyltransferase (human, yeast, or other sources)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer.

-

Prepare solutions of FPP and the dansylated peptide substrate in the assay buffer at desired concentrations.

-

Prepare a solution of farnesyltransferase in the assay buffer. The optimal enzyme concentration should be determined empirically.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a small volume of the this compound dilution (or DMSO for control wells).

-

Add the farnesyltransferase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Add the dansylated peptide substrate to each well.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the FPP solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansylated peptide (e.g., excitation ~340 nm, emission ~505 nm).

-

Monitor the increase in fluorescence over time. The farnesylation of the dansylated peptide leads to a change in its fluorescent properties.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (FPP or peptide) and the inhibitor.

-

Cell-Based Ras Farnesylation Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit Ras farnesylation in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a known Ras mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-Ras (recognizes both farnesylated and unfarnesylated forms), anti-actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE. Unfarnesylated Ras migrates slower than farnesylated Ras, resulting in a characteristic band shift.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities for farnesylated and unfarnesylated Ras. An increase in the upper band (unfarnesylated Ras) with increasing inhibitor concentration indicates successful inhibition of farnesyltransferase.

-

Probe the same membrane for a loading control (e.g., actin) to ensure equal protein loading.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound as a farnesyltransferase inhibitor.

Ras Signaling Pathway Diagram

Caption: The Ras signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the screening and development of farnesyltransferase inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. Identification of Ras farnesyltransferase inhibitors by microbial screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Manumycin B in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin B belongs to the manumycin family of polyketide antibiotics isolated from Streptomyces parvulus. While its analogue, Manumycin A, has been extensively studied for its anticancer properties, data on the specific biological activity of this compound in cancer cells is comparatively limited. This technical guide synthesizes the available information on this compound and provides a detailed comparative analysis with the well-characterized Manumycin A to offer a comprehensive resource for researchers.

This compound: Known Biological Activities

This compound is recognized as an antibiotic with antitumor activity. The primary reported mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE)[1]. In a comparative study, this compound demonstrated a significantly lower pro-apoptotic effect on the human monocyte/macrophage cell line THP-1 compared to Manumycin A[2].

Quantitative Data for this compound

| Compound | Target | IC50 | Cell Line/Assay Conditions | Reference |

| This compound | Acetylcholinesterase (AChE) | 15 mM | Not specified | [1] |

Comparative Analysis with Manumycin A

Due to the limited specific data on this compound's anticancer activity, a detailed examination of Manumycin A's biological effects is presented below. These findings for Manumycin A can serve as a valuable reference for designing future studies on this compound, given their structural similarities.

Manumycin A: Mechanism of Action in Cancer Cells

Manumycin A is primarily known as a potent and selective inhibitor of farnesyltransferase (FTase)[3]. This enzyme is crucial for the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth, proliferation, and survival[3]. By inhibiting the farnesylation of Ras, Manumycin A prevents its localization to the plasma membrane and subsequent activation of downstream signaling cascades[3].

More recent studies have revealed that Manumycin A's anticancer effects are pleiotropic and can also be independent of its FTase inhibitory activity. It has been shown to act as a molecular glue between the E3 ligase UBR7 and the tumor suppressor p53, leading to p53 transcriptional activation and cell death[4]. Additionally, Manumycin A induces the production of reactive oxygen species (ROS), which contributes to its pro-apoptotic effects[5][6][7].

Quantitative Data for Manumycin A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| SW480 | Colorectal Carcinoma | 45.05 | 24 | [5] |

| Caco-2 | Colorectal Carcinoma | 43.88 | 24 | [5] |

| COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | Not specified | [8][9] |

| Tca8113 | Tongue Carcinoma | 11.33 | Not specified | [10] |

| MCF7 | Breast Cancer | 5.109 | Not specified | [11] |

Signaling Pathways Modulated by Manumycin A

Manumycin A has been demonstrated to impact several critical signaling pathways in cancer cells:

-

Ras-Raf-MEK-ERK Pathway: As a farnesyltransferase inhibitor, Manumycin A directly inhibits the initial step of Ras activation, leading to the downregulation of the downstream MAPK/ERK signaling pathway. This has been observed through the reduced phosphorylation of ERK1/2[8].

-

PI3K-Akt Pathway: Manumycin A has been shown to inhibit the phosphorylation of PI3K and Akt in colorectal cancer cells, a key survival pathway[5][6]. This inhibition is linked to the Manumycin A-induced increase in ROS.

-

NF-κB Pathway: In human hepatocellular carcinoma cells, Manumycin A blocks the phosphorylation of IκB-α, which leads to the inhibition of the NF-κB pathway, a critical regulator of inflammation and cell survival[10][12].

-

p53 Signaling: Manumycin A can act as a molecular glue, inducing an interaction between UBR7 and p53, which results in the activation of p53 transcriptional activity and apoptosis[4][13].

-

STAT3 Signaling: In glioma cells, Manumycin A inhibits the phosphorylation of STAT3 in a ROS-dependent manner[7]. Constitutive activation of STAT3 is common in many cancers and promotes proliferation and survival[7].

Signaling Pathway Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the Heat Shock Protein A (HSPA) Family Potentiates the Anticancer Effects of Manumycin A [mdpi.com]

- 12. Manumycin induces apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

Manumycin B-Induced Apoptosis: A Technical Guide to the Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The Manumycin family of compounds, particularly Manumycin A, has been the primary subject of research into apoptosis-inducing mechanisms. While this guide is titled for Manumycin B, the detailed signaling pathways described are based on the extensive studies conducted on Manumycin A, which is considered a representative molecule for the antitumor effects of this class. Specific data for this compound is limited in the current scientific literature regarding detailed apoptotic pathways.

Introduction

This compound is a natural polyketide antibiotic isolated from Streptomyces parvulus. It belongs to a family of compounds, including the well-studied Manumycin A, known for their potent antitumor activities. Initially identified as inhibitors of farnesyltransferase (FTase), manumycins disrupt the function of key signaling proteins, most notably Ras, which is crucial for cell growth and proliferation and is frequently mutated in human cancers[1]. This guide provides a detailed technical overview of the molecular signaling pathways activated by manumycins to induce apoptosis, focusing on the core mechanisms, quantitative effects, and the experimental protocols used for their evaluation.

Core Mechanisms of Action

Manumycin's pro-apoptotic effects stem from two primary upstream events: the inhibition of farnesyltransferase and the induction of significant oxidative stress.

Inhibition of Farnesyltransferase (FTase)

Ras proteins require a post-translational modification called farnesylation to anchor to the plasma membrane, a step essential for their signaling function. Manumycins act as competitive inhibitors of FTase by mimicking the enzyme's natural substrate, farnesyl pyrophosphate[1]. By preventing Ras farnesylation, Manumycin effectively blocks the Ras signaling cascade, which is a major driver of cell proliferation and survival in many cancers[2][3].

Induction of Oxidative Stress

A hallmark of Manumycin's action is the rapid generation of reactive oxygen species (ROS), including nitric oxide and superoxide anions[4]. This surge in ROS creates a state of severe oxidative stress within the cancer cell. The increase in ROS is a critical trigger for apoptosis and appears to activate multiple downstream signaling cascades. The pro-apoptotic effects of Manumycin can be significantly diminished by quenching ROS with antioxidants like N-acetyl-L-cysteine (NAC)[4][5]. Interestingly, some studies suggest that Manumycin-induced Ras inhibition is itself dependent on these heightened ROS levels[6].

Key Apoptotic Signaling Pathways

Manumycin initiates apoptosis through a multi-pronged attack on cancer cell signaling networks, primarily engaging the intrinsic mitochondrial pathway and modulating other key pro-survival and stress-response pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The most consistently reported mechanism for Manumycin-induced apoptosis is the activation of the intrinsic pathway. This cascade is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Regulation of Bcl-2 Family Proteins: Manumycin disrupts the balance between pro- and anti-apoptotic Bcl-2 family members. It causes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[7][8]. This shift in balance favors mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol[4].

-

Caspase Activation Cascade: In the cytosol, cytochrome c triggers the assembly of the apoptosome, which in turn activates the initiator caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase-3 [7][8].

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the morphological changes characteristic of apoptosis[2][5][9].

The p38 MAPK Stress-Response Pathway

The oxidative stress induced by Manumycin serves as a potent activator of the p38 mitogen-activated protein kinase (p38 MAPK) pathway[4]. The phosphorylation and activation of p38 MAPK are directly linked to the subsequent release of cytochrome c and activation of caspase-3. Inhibition of p38 MAPK has been shown to block Manumycin-induced apoptosis, positioning it as a key mediator between ROS generation and the intrinsic apoptotic machinery[4].

Inhibition of Pro-Survival Pathways

Manumycin also promotes apoptosis by shutting down critical pro-survival signaling pathways that are often constitutively active in cancer cells.

-

NF-κB Pathway: Manumycin inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of its inhibitor, IκB-α. This traps NF-κB in the cytoplasm, preventing it from transcribing target genes that promote cell survival and chemoresistance[2][9].

-

STAT3 Pathway: In glioma cells, Manumycin has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a ROS-dependent manner. Constitutive STAT3 activation is a key factor in apoptosis resistance, so its inhibition is a crucial component of Manumycin's efficacy[5][6].

-

PI3K/Akt Pathway: Evidence suggests that Manumycin can also inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, another major regulator of cell survival, proliferation, and growth[10].

Role of p53

In some cellular contexts, such as human hepatocellular carcinoma, Manumycin treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21WAF1[2][9]. This activation contributes to cell cycle arrest, typically at the G2/M phase, and sensitizes the cell to apoptosis[9].

Caption: Overview of this compound-induced apoptotic signaling pathways.

Quantitative Analysis of Manumycin's Effects

The cytotoxic and pro-apoptotic efficacy of Manumycin is typically quantified by determining its half-maximal inhibitory concentration (IC50) and by measuring the expression levels of key apoptotic proteins.

Table 1: IC50 Values of Manumycin A in Various Cancer Cell Lines

Note: Data is for Manumycin A, as specific IC50 values for this compound in the context of apoptosis are not widely reported.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| MSTO-211H | Malignant Pleural Mesothelioma | 8.3 | [2] |

| H28 | Malignant Pleural Mesothelioma | 4.3 | [2] |

| LNCaP | Prostate Cancer | ~20-30 | [10] |

| PC3 | Prostate Cancer | ~15-25 | [10] |

| A172, U87MG, T98G | Glioblastoma | ~5-20 | [5] |

| HepG2 | Hepatocellular Carcinoma | ~20 | [9] |

Table 2: Modulation of Key Apoptotic Proteins by Manumycin

| Protein | Role in Apoptosis | Effect of Manumycin Treatment | Citation(s) |

| Bcl-2 | Anti-apoptotic | Downregulated | [7][8] |

| Bax | Pro-apoptotic | Upregulated | [7][8] |

| Cytochrome c | Initiator (Intrinsic) | Released to Cytosol | [4] |

| Caspase-9 | Initiator Caspase | Cleaved / Activated | [7][8] |

| Caspase-3 | Executioner Caspase | Cleaved / Activated | [7][8] |

| PARP | DNA Repair Enzyme | Cleaved | [2][9] |

| p53 | Tumor Suppressor | Upregulated | [2][9] |

| p-STAT3 | Pro-survival Signal | Downregulated | [6] |

| p-IκB-α | NF-κB Inhibitor | Downregulated | [9] |

Detailed Experimental Protocols

Standardized protocols are essential for studying the effects of this compound on apoptosis.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Detection of Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow cells to ~70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Wash the collected cells with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: A typical experimental workflow for assessing apoptosis.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins.

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2, anti-Actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

Conclusion

This compound, and the manumycin class of compounds, represents a promising scaffold for anticancer drug development. Its ability to induce apoptosis is not merely a consequence of inhibiting Ras but is a complex process involving the induction of overwhelming oxidative stress that triggers multiple downstream signaling cascades. The core of its action lies in activating the intrinsic mitochondrial pathway via p38 MAPK signaling and modulation of the Bcl-2 protein family. Concurrently, it cripples key pro-survival pathways like NF-κB and STAT3, creating a cellular environment where apoptosis is the inevitable outcome. The detailed understanding of these pathways, facilitated by the robust experimental protocols outlined herein, is critical for the continued development and optimization of Manumycin-based therapies for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redox control of manumycin A-induced apoptosis in anaplastic thyroid cancer cells: involvement of the xenobiotic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manumycin induces apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]

Manumycin B and Ras Protein Farnesylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin B, a natural product isolated from Streptomyces parvulus, belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth analysis of the effects of this compound on Ras protein farnesylation, a critical post-translational modification for Ras localization and function. While its close analog, Manumycin A, is a well-documented farnesyltransferase inhibitor, specific quantitative data on the direct inhibitory effect of this compound on this enzyme remains limited in publicly available literature. This guide summarizes the current understanding of the mechanism of action of manumycins, details experimental protocols for assessing farnesyltransferase inhibition and its cellular consequences, and presents the available data, primarily focusing on the extensively studied Manumycin A as a proxy to infer the potential effects of this compound.

Introduction: The Critical Role of Ras Farnesylation in Cellular Signaling

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal regulators of cellular signaling pathways that control cell proliferation, differentiation, and survival. The biological activity of Ras proteins is critically dependent on their localization to the inner surface of the plasma membrane. This localization is initiated by a post-translational modification known as farnesylation, where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid is attached to a cysteine residue within the C-terminal CAAX motif of the Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Following farnesylation, further processing steps, including proteolytic cleavage of the AAX tripeptide, carboxymethylation, and for some Ras isoforms, palmitoylation, ensure proper membrane anchoring.

Inhibition of farnesyltransferase has emerged as a key strategy in cancer therapy, as activating mutations in RAS genes are found in approximately 30% of all human cancers, locking Ras in a constitutively active state and driving uncontrolled cell growth. By preventing Ras farnesylation, farnesyltransferase inhibitors (FTIs) aim to disrupt its membrane localization and abrogate its oncogenic signaling.

Manumycin A and B: Farnesyltransferase Inhibitors

Manumycin A and B are structurally related antibiotics produced by Streptomyces parvulus. Manumycin A is a well-characterized inhibitor of farnesyltransferase. It acts as a competitive inhibitor with respect to FPP, the farnesyl group donor.[1] While both Manumycin A and B have been studied for their biological activities, including antibacterial and pro-apoptotic effects, the majority of research on farnesyltransferase inhibition has focused on Manumycin A.

Quantitative Data on Farnesyltransferase Inhibition by Manumycin A

The following tables summarize the available quantitative data for the inhibitory activity of Manumycin A against farnesyltransferase and its effects on cancer cell lines.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human Farnesyltransferase | 58.03 µM | [2] |

| Ki | Human Farnesyltransferase | 4.15 µM | [2] |

| IC50 | C. elegans Farnesyltransferase | 45.96 µM | [2] |

| Ki | C. elegans Farnesyltransferase | 3.16 µM | [2] |

Table 1: In Vitro Inhibition of Farnesyltransferase by Manumycin A. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values from cell-free enzymatic assays.

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| LNCaP | Prostate Cancer | 8.79 µM | [2] |

| HEK293 | Human Embryonic Kidney | 6.60 µM | [2] |

| PC3 | Prostate Cancer | 11.00 µM | [2] |

Table 2: Cellular Effects of Manumycin A. IC50 values for the inhibition of cell viability in different human cell lines.

Signaling Pathways and Experimental Workflows

The Ras Signaling Pathway and Inhibition by Manumycin

The farnesylation of Ras is the initial and essential step for its membrane localization and subsequent activation of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By inhibiting farnesyltransferase, Manumycin prevents the attachment of the farnesyl group to Ras, leading to its accumulation in the cytosol in an inactive state. This, in turn, blocks the downstream signaling pathways that are crucial for cell proliferation and survival.

Caption: Ras Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for Assessing Farnesyltransferase Inhibition

A common workflow to investigate the effect of a compound like this compound on Ras farnesylation involves both in vitro enzymatic assays and cell-based assays.

Caption: Experimental Workflow for Farnesyltransferase Inhibition.

Detailed Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol is adapted from established methods for measuring farnesyltransferase activity.

Objective: To determine the IC50 value of this compound for the inhibition of farnesyltransferase in a cell-free system.

Materials:

-

Purified recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled or radiolabeled peptide substrate containing a CAAX box (e.g., Dansyl-GCVLS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT

-

This compound dissolved in DMSO

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified farnesyltransferase, and the peptide substrate in the wells of a microplate.

-

Add varying concentrations of this compound (typically from nanomolar to micromolar range) to the wells. Include a DMSO-only control.

-

Initiate the enzymatic reaction by adding FPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific inhibitor).

-

Measure the farnesylation of the peptide substrate. For a fluorescently labeled peptide, this can be measured directly using a fluorescence plate reader. For a radiolabeled peptide, the product needs to be separated from the unreacted substrate (e.g., by filtration or chromatography) and the radioactivity measured in a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Ras Farnesylation Inhibition (Western Blot)

Objective: To assess the effect of this compound on the processing of Ras protein in cultured cells. Unfarnesylated Ras migrates slower on an SDS-PAGE gel than its farnesylated counterpart.

Materials:

-

Cancer cell line (e.g., a line with a known RAS mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Lyse the cells in lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. The appearance of a slower-migrating Ras band in this compound-treated samples indicates the accumulation of unfarnesylated Ras.

Conclusion and Future Directions

Manumycin A is a well-established, albeit moderately potent, inhibitor of farnesyltransferase that has served as a valuable tool for studying the consequences of inhibiting Ras farnesylation. While this compound shares structural similarities with Manumycin A, a significant gap exists in the literature regarding its specific activity against farnesyltransferase. The methodologies and data presented in this guide for Manumycin A provide a strong framework for the future investigation of this compound.

To definitively establish the role of this compound as a farnesyltransferase inhibitor and to understand its potential as a therapeutic agent, further research is imperative. Specifically, in vitro enzymatic assays are required to determine the IC50 and Ki values of this compound against purified farnesyltransferase. Furthermore, cellular assays are needed to confirm its ability to inhibit Ras processing and to assess its impact on downstream signaling pathways and cancer cell proliferation. Comparative studies directly evaluating the potency of Manumycin A and B would be particularly insightful for understanding the structure-activity relationship within this class of natural products. Such studies will be crucial for the drug development community to fully evaluate the therapeutic potential of this compound.

References

Manumycin B and the PI3K-AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin B, a natural metabolite produced by Streptomyces parvulus, belongs to a class of compounds known for their antibiotic and antitumor properties. While its role as a farnesyltransferase inhibitor is well-documented, recent research has illuminated its significant regulatory effects on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, a critical mediator of cell survival, proliferation, and apoptosis. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates this pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

While the user requested information on this compound, the majority of detailed research concerning the PI3K-AKT pathway has been conducted using Manumycin A. Manumycin A and B are structurally related polyketides, and findings regarding Manumycin A's impact on this signaling cascade are considered highly relevant. This document will primarily focus on the data available for Manumycin A as a proxy for understanding the potential effects of this compound.

Mechanism of Action: ROS-Mediated Inhibition of PI3K-AKT Signaling

Manumycin's primary mechanism for regulating the PI3K-AKT pathway involves the induction of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in oxidative stress leads to the subsequent inhibition of the PI3K/AKT pathway, ultimately promoting apoptosis in cancer cells.[1][2]

The sequence of events is as follows:

-

Increased ROS Production: Treatment of cancer cells with Manumycin leads to a dose-dependent increase in the generation of ROS.[1][2]

-

Inhibition of PI3K and AKT Phosphorylation: The elevated levels of ROS trigger the dephosphorylation of key proteins in the PI3K-AKT pathway. Specifically, Manumycin treatment has been shown to decrease the phosphorylation of both PI3K and AKT in a time-dependent manner.[1][2]

-

Induction of Apoptosis: The downregulation of the PI3K-AKT survival pathway leads to the activation of the intrinsic apoptotic cascade. This is evidenced by the decreased expression of anti-apoptotic proteins like Bcl-2 and the increased expression of pro-apoptotic proteins like Bax.[3] Consequently, this leads to the activation of caspase-9 and caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1][2][3]

The antioxidant N-acetyl-l-cysteine (NAC) has been shown to attenuate the effects of Manumycin on the PI3K-AKT pathway, confirming the critical role of ROS in this process.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of Manumycin A on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Manumycin A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| SW480 | Colorectal Cancer | 45.05 | 24 | [4] |

| Caco-2 | Colorectal Cancer | 43.88 | 24 | [4] |

| COLO320-DM | Colon Cancer | 3.58 ± 0.27 | Not Specified | [5] |

| LNCaP | Prostate Cancer | 8.79 | Not Specified | |

| HEK293 | Human Embryonic Kidney | 6.60 | Not Specified | |

| PC3 | Prostate Cancer | 11.00 | Not Specified |

Table 2: Effect of Manumycin A on Apoptosis and Protein Expression

| Cell Line | Treatment | Effect | Reference |

| SW480, Caco-2 | Manumycin A | Dose- and time-dependent increase in apoptosis | [1][2] |

| SW480, Caco-2 | Manumycin A | Time-dependent decrease in p-PI3K and p-AKT expression | [1] |

| SW480, Caco-2 | Manumycin A | Time-dependent decrease in caspase-9 and PARP expression | [1][2] |

| LNCaP, 22Rv1 | Manumycin A | Downregulation of Bcl-2, upregulation of Bax | [3] |

| COLO320-DM | Manumycin A (1-25 µM) | Dose- and time-dependent oligonucleosomal fragmentation | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induces ROS, inhibiting PI3K/AKT signaling and promoting apoptosis.

Caption: Workflow for studying this compound's effects on cancer cells.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on Manumycin's effects on the PI3K-AKT pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol measures the generation of intracellular ROS following this compound treatment.

-

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

Wash the cells twice with PBS.

-

Incubate the cells with DCFH-DA at a final concentration of 10 µM in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 488 nm and emission at 525 nm.

-

Western Blot Analysis for PI3K-AKT Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of proteins in the PI3K-AKT pathway.

-

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Conclusion

This compound, and its well-studied analog Manumycin A, demonstrate significant potential as anticancer agents through their ability to induce ROS and subsequently inhibit the pro-survival PI3K-AKT signaling pathway. This leads to the activation of apoptosis in various cancer cell types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of Manumycin compounds. Further research is warranted to fully elucidate the specific activities of this compound and to explore its potential in preclinical and clinical settings.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 3. bioluminor.com [bioluminor.com]

- 4. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Divergence of Manumycin A and Manumycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin A and Manumycin B, secondary metabolites produced by Streptomyces parvulus, are members of a class of polyketide antibiotics that have garnered significant interest for their potent anti-tumor properties. Both compounds are renowned inhibitors of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is frequently dysregulated in human cancers. Despite their shared biosynthetic origin and common molecular target, subtle structural distinctions between Manumycin A and this compound lead to nuanced differences in their biological activity profiles. This technical guide provides a comprehensive analysis of the structural disparities, a comparative summary of their biological efficacy, detailed experimental protocols for their characterization, and an elucidation of their impact on cellular signaling pathways.

Core Structural Differences and Physicochemical Properties

Manumycin A and this compound share a common structural scaffold, which includes a central 2-amino-3-hydroxy-cyclopent-2-enone (or C5N) unit, a lower polyketide chain derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA), and an upper polyketide chain. The primary structural divergence between the two molecules lies in the composition of this upper polyketide chain.

Manumycin A possesses a C10 upper polyketide chain, specifically a (2E,4E,6R)-2,4,6-trimethyldeca-2,4-dienamide moiety. In contrast, This compound features a shorter C8 upper polyketide chain, which is a (2E,4R)-2,4-dimethyloct-2-enamide group. This difference in the length and methylation pattern of the upper side chain accounts for the variance in their molecular formulas and weights.

| Property | Manumycin A | This compound |

| Molecular Formula | C31H38N2O7 | C28H34N2O7 |

| Molecular Weight | 550.6 g/mol | 510.6 g/mol |

| Upper Polyketide Chain | (2E,4E,6R)-2,4,6-trimethyldeca-2,4-dienamide | (2E,4R)-2,4-dimethyloct-2-enamide |

Comparative Biological Activity

Both Manumycin A and B exhibit potent biological activities, primarily as inhibitors of farnesyltransferase. However, the structural variance in their upper polyketide chains influences their specific activities, with Manumycin A generally demonstrating more potent pro-apoptotic effects.[1]

| Target / Cell Line | Manumycin A IC50 | This compound IC50 | Reference |

| Farnesyltransferase (p21ras) | 2.51 ± 0.11 µM (cell membranes) 2.68 ± 0.20 µM (total cellular lysates) | Data not available | [2] |

| COLO320-DM (colon cancer) | 3.58 ± 0.27 µM (cell growth) | Data not available | [2] |

| SW480 (colorectal cancer) | 45.05 µM (24h) | Data not available | [3] |

| Caco-2 (colorectal cancer) | 43.88 µM (24h) | Data not available | [3] |

| LNCaP (prostate cancer) | 8.79 µM | Data not available | [3] |

| HEK293 (human embryonic kidney) | 6.60 µM | Data not available | [3] |

| PC3 (prostate cancer) | 11.00 µM | Data not available | [3] |

| MDA-MB-231 (triple-negative breast cancer) | ~5 µM (significant viability decrease at 24h) | Data not available | [4] |

| Human Farnesyltransferase (cell-free) | 58.03 µM | Data not available | [5] |

| C. elegans Farnesyltransferase (cell-free) | 45.96 µM | Data not available | [5] |

Experimental Protocols

Fermentation and Isolation of Manumycin A and B from Streptomyces parvulus

A generalized protocol for the production and extraction of Manumycins is as follows. Optimization of media components and fermentation parameters is crucial for maximizing yield.

-

Inoculum Preparation: A well-sporulated culture of Streptomyces parvulus is used to inoculate a seed medium (e.g., X-medium containing soyabean meal, glycerol, and salts). The culture is incubated at 28°C on a rotary shaker for 48 hours.[6]

-

Production Fermentation: The seed culture is then transferred to a larger volume of production medium and incubated under the same conditions for 96 hours.[6]

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration. The mycelium is then extracted with an organic solvent such as methanol or ethyl acetate to obtain the crude extract containing Manumycin A and B.[6]

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the crude extract is typically achieved using a combination of chromatographic techniques, with reverse-phase HPLC being a key final step.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase system. The specific gradient profile will need to be optimized to achieve baseline separation of Manumycin A and B.

-

Detection: UV detection at a wavelength of approximately 330 nm is suitable for monitoring the elution of the Manumycins.

-

Fraction Collection: Fractions corresponding to the elution peaks of Manumycin A and B are collected, and the solvent is removed under vacuum.

Structural Characterization

The identity and purity of the isolated Manumycin A and B can be confirmed using a suite of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure and confirm the identity of the upper and lower polyketide chains.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both Manumycin A and B is the inhibition of farnesyltransferase, which disrupts the post-translational modification of Ras proteins. This, in turn, interferes with downstream signaling cascades crucial for cell proliferation and survival. Manumycin A has been more extensively studied and is known to impact multiple signaling pathways.

Inhibition of the Ras/Raf/ERK Signaling Pathway

By preventing the farnesylation of Ras, Manumycins inhibit its localization to the plasma membrane, thereby blocking the activation of the downstream Raf/MEK/ERK (MAPK) signaling cascade.[7] This pathway is central to regulating cell growth, differentiation, and survival.

Impact on the PI3K/Akt Signaling Pathway

Manumycin A has also been shown to inhibit the phosphorylation of PI3K and Akt, key components of another critical survival pathway.[3][7] This inhibition further contributes to its pro-apoptotic effects. The exact mechanism of PI3K/Akt inhibition by Manumycin A is still under investigation but may be a downstream consequence of Ras inhibition or a direct effect on other cellular targets.

Induction of Reactive Oxygen Species (ROS)

Several studies have indicated that Manumycin A can induce the generation of reactive oxygen species (ROS) in cancer cells, contributing to its apoptotic effects. The accumulation of ROS can lead to oxidative stress, damage to cellular components, and the activation of intrinsic apoptotic pathways.

Conclusion

Manumycin A and this compound represent a compelling class of natural products with significant potential in oncology drug development. Their primary structural difference, the length and methylation of the upper polyketide chain, translates into distinct biological activity profiles, with Manumycin A exhibiting more potent pro-apoptotic effects. Both compounds effectively inhibit farnesyltransferase, leading to the disruption of the crucial Ras/Raf/ERK signaling pathway. Furthermore, Manumycin A has been shown to modulate the PI3K/Akt pathway and induce ROS, highlighting its multi-faceted mechanism of action. Further research, particularly in elucidating the detailed biological activities and signaling effects of this compound, is warranted to fully understand the therapeutic potential of this important class of molecules. This guide provides a foundational resource for researchers aiming to explore and exploit the unique properties of Manumycin A and B in the development of novel cancer therapeutics.

References

- 1. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Manumycin inhibits cell proliferation and the Ras signal transduction pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on Manumycin B in glioma cells

An in-depth technical guide or whitepaper on the preliminary studies of Manumycin B in glioma cells.

Executive Summary

This compound, a natural product originally identified as a farnesyltransferase inhibitor, demonstrates significant anti-tumor potential in glioma cells. Preliminary research indicates that its primary mechanism of action is not solely the inhibition of Ras farnesylation but is critically mediated by the elevation of intracellular reactive oxygen species (ROS). This ROS-dependent mechanism triggers a cascade of events including the inhibition of key survival pathways like STAT3, reduction in telomerase activity, and the induction of apoptosis. This compound also impacts cell cycle regulation and impairs the colony-forming ability of glioma cells, marking it as a compound of interest for further investigation in glioblastoma therapy. This document synthesizes the current understanding of this compound's effects on glioma cells, presenting key data, experimental methodologies, and visual representations of its molecular interactions.

Introduction to this compound and Glioma

Glioblastoma is the most aggressive and common primary malignant brain tumor in adults, with a notoriously poor prognosis despite multimodal treatment strategies.[1] The relentless proliferation, invasion, and resistance to therapy are driven by highly deregulated signaling pathways, such as the Ras/MEK/MAPK and PI3K/Akt/mTOR cascades.[1] This has spurred the search for novel therapeutic agents that can target these critical pathways.

This compound is a polyketide metabolite that was initially investigated for its ability to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification and function of the Ras oncoprotein.[2][3][4] By preventing Ras farnesylation, this compound was expected to block its membrane localization and downstream signaling, thereby inhibiting tumor growth.[2][4] However, recent studies in glioma cells have revealed a more complex mechanism, highlighting the central role of oxidative stress in its anti-cancer effects.[5][6]

Core Mechanism of Action in Glioma Cells

The anti-tumor activity of this compound in glioma cells is primarily driven by the induction of oxidative stress, which in turn inhibits crucial pro-survival signaling molecules.

Induction of Reactive Oxygen Species (ROS)

The cornerstone of this compound's effect on glioma cells is its ability to elevate intracellular ROS levels.[5][6] This increase in ROS is not a side effect but the principal mediator of its downstream anti-cancer activities, including apoptosis and the inhibition of key signaling pathways.[5][6] The heightened ROS levels are associated with a concurrent decrease in the expression of antioxidant proteins such as superoxide dismutase (SOD-1) and thioredoxin (TRX-1).[5][6] The significance of this mechanism is underscored by the finding that treatment with the ROS inhibitor N-acetylcysteine (NAC) blocks this compound-induced apoptosis and rescues its inhibitory effects on downstream targets.[5][6]

Inhibition of Farnesyltransferase and Ras Activity

As a farnesyltransferase inhibitor, this compound disrupts the function of Ras proteins.[3][4] Interestingly, in glioma cells, the inhibition of Ras activity by this compound is dependent on the heightened levels of ROS.[5][6] Suppressing ROS generation prevents the this compound-induced inhibition of Ras.[5][6] This suggests a unique interplay where oxidative stress is upstream of Ras inhibition in this context. This compound has also been shown to abrogate IL-1β-induced Ras activation.[7]

Impact on Key Signaling Pathways

This compound disrupts multiple signaling cascades that are critical for glioma cell survival and proliferation.

STAT3 and Telomerase Inhibition

This compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in preventing apoptosis and promoting proliferation in glioma.[5][6] This inhibition is also ROS-dependent.[5][6] Furthermore, this compound inhibits telomerase activity, an enzyme essential for maintaining telomere length and enabling the limitless replication of cancer cells, in a similar ROS-dependent fashion.[5][6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in glioma cells.[5][6] This programmed cell death is triggered by the elevated ROS, leading to the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[5][6] The pro-apoptotic activity is further supported by evidence from other cancer types showing that this compound can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Manumycin and gliotoxin derivative KT7595 block Ras farnesylation and cell growth but do not disturb lamin farnesylation and localization in human tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manumycin A, inhibitor of ras farnesyltransferase, inhibits proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manumycin inhibits STAT3, telomerase activity, and growth of glioma cells by elevating intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyltransferase inhibitor manumycin targets IL1β-Ras-HIF-1α axis in tumor cells of diverse origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunosuppressive Features of Manumycins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunosuppressive properties of manumycins, a class of microbial metabolites originally identified as antibiotics. This document delves into their mechanisms of action, impact on critical signaling pathways in immune cells, and quantitative effects on immune cell proliferation and cytokine production. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Core Immunosuppressive Mechanisms of Manumycins

Manumycins exert their immunosuppressive effects through a multi-faceted approach, primarily by inhibiting key enzymes involved in intracellular signaling pathways crucial for immune cell activation, proliferation, and effector functions. The principal mechanisms identified to date are the inhibition of farnesyltransferase and the modulation of the NF-κB signaling cascade.

Farnesyltransferase Inhibition and its Impact on Ras Signaling

Manumycin A was initially characterized as a potent inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the addition of a farnesyl group to the C-terminus of several proteins, a critical post-translational modification for their proper subcellular localization and function. A key substrate of FTase is the small GTPase Ras, a central regulator of cell proliferation and differentiation.

By inhibiting FTase, manumycins prevent the farnesylation of Ras, trapping it in the cytosol and rendering it inactive.[1][2] This blockade disrupts downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt pathways, both of which are essential for T-cell activation and proliferation.[2][3]

Inhibition of the NF-κB Signaling Pathway

Recent evidence suggests that manumycins also directly impact the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory and immune responses. Manumycin A has been shown to selectively inhibit IκB kinase β (IKKβ), a critical kinase that phosphorylates the inhibitory protein IκBα.[1][4] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB dimers in the cytoplasm and blocking their translocation to the nucleus where they would otherwise activate the transcription of pro-inflammatory and immunomodulatory genes, including those for various cytokines.